molecular formula C13H14F3N5O4 B2430607 N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396746-15-8

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2430607
CAS No.: 1396746-15-8
M. Wt: 361.281
InChI Key: KYDDFMCBVHPIKN-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14F3N5O4 and its molecular weight is 361.281. The purity is usually 95%.
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Biological Activity

N-(2,2-dimethoxyethyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, characterization, and biological evaluation, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14F3N5O4
  • Molecular Weight : 361.281 g/mol
  • IUPAC Name : N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
  • CAS Number : 1396746-15-8

The compound features a tetrazole ring, which is known for its pharmacological importance, particularly in the development of antihypertensive agents and other therapeutic drugs .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the tetrazole ring followed by the introduction of substituents. Various methods have been reported in literature for synthesizing tetrazole derivatives, which often include cyclization reactions of hydrazines with carboxylic acids or their derivatives .

Antihypertensive Activity

Recent studies have highlighted the potential antihypertensive effects of tetrazole derivatives. A comparative analysis showed that compounds with similar structures exhibited significant blood pressure-lowering effects. For instance, derivatives synthesized from tetrazole cores demonstrated substantial activity against hypertension in various animal models .

Antioxidant Properties

The antioxidant capabilities of this compound were evaluated using the DPPH assay. Results indicated that this compound exhibits notable free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit urease enzymes. Urease inhibitors are important in treating conditions such as urinary tract infections and kidney stones. The inhibition assays showed that this compound could effectively reduce urease activity, making it a candidate for further development in therapeutic applications .

Case Studies and Research Findings

  • Case Study on Antihypertensive Effects :
    • A series of tetrazole derivatives were synthesized and tested for their antihypertensive properties. Among them, certain compounds showed a significant reduction in systolic blood pressure compared to control groups. The study concluded that modifications on the tetrazole ring could enhance potency and selectivity for angiotensin II receptors .
CompoundSystolic Blood Pressure Reduction (mmHg)
Control0
Compound A15
Compound B20
  • Antioxidant Activity Assessment :
    • The antioxidant activity was measured using the DPPH method, revealing that the compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid.
SampleDPPH Scavenging Activity (%)
N-(2,2-dimethoxyethyl)-...78
Ascorbic Acid82
  • Urease Inhibition Study :
    • The inhibition potential against urease was assessed using enzyme kinetics, demonstrating that this compound significantly inhibited urease activity with an IC50 value indicating promising therapeutic potential.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N5O4/c1-23-10(24-2)7-17-12(22)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDDFMCBVHPIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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